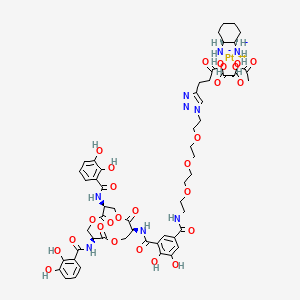

L-Ent-oxPt(IV)

Description

BenchChem offers high-quality L-Ent-oxPt(IV) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Ent-oxPt(IV) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C54H67N9O27Pt |

|---|---|

Molecular Weight |

1469.2 g/mol |

IUPAC Name |

acetic acid;[(1R,2R)-2-azanidylcyclohexyl]azanide;3-[1-[2-[2-[2-[2-[[3-[[(3S,7S,11S)-7,11-bis[(2,3-dihydroxybenzoyl)amino]-2,6,10-trioxo-1,5,9-trioxacyclododec-3-yl]carbamoyl]-4,5-dihydroxybenzoyl]amino]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]propanoic acid;oxalic acid;platinum(2+) |

InChI |

InChI=1S/C44H49N7O21.C6H12N2.C2H2O4.C2H4O2.Pt/c52-31-5-1-3-25(35(31)57)39(61)46-28-20-70-42(64)29(47-40(62)26-4-2-6-32(53)36(26)58)21-71-44(66)30(22-72-43(28)65)48-41(63)27-17-23(18-33(54)37(27)59)38(60)45-9-11-67-13-15-69-16-14-68-12-10-51-19-24(49-50-51)7-8-34(55)56;7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;1-2(3)4;/h1-6,17-19,28-30,52-54,57-59H,7-16,20-22H2,(H,45,60)(H,46,61)(H,47,62)(H,48,63)(H,55,56);5-8H,1-4H2;(H,3,4)(H,5,6);1H3,(H,3,4);/q;-2;;;+2/t28-,29-,30-;5-,6-;;;/m01.../s1 |

InChI Key |

JZITYMXBMHAXNL-FGQRZZCLSA-N |

Isomeric SMILES |

CC(=O)O.C1CC[C@H]([C@@H](C1)[NH-])[NH-].C1[C@@H](C(=O)OC[C@@H](C(=O)OC[C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC(=C3)C(=O)NCCOCCOCCOCCN4C=C(N=N4)CCC(=O)O)O)O)NC(=O)C5=C(C(=CC=C5)O)O.C(=O)(C(=O)O)O.[Pt+2] |

Canonical SMILES |

CC(=O)O.C1CCC(C(C1)[NH-])[NH-].C1C(C(=O)OCC(C(=O)OCC(C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC(=C3)C(=O)NCCOCCOCCOCCN4C=C(N=N4)CCC(=O)O)O)O)NC(=O)C5=C(C(=CC=C5)O)O.C(=O)(C(=O)O)O.[Pt+2] |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Structural Analysis and Confirmation of L-Ent-oxPt(IV)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and confirmation of L-Ent-oxPt(IV), a platinum(IV) derivative of oxaliplatin. This document details the key analytical techniques and experimental protocols utilized to elucidate and verify the chemical structure of this compound, presenting quantitative data in a structured format and visualizing relevant biological pathways.

Introduction

L-Ent-oxPt(IV) is the enantiomer of the more commonly studied oxaliplatin(IV) prodrugs. Specifically, it is understood to be trans-(1S,2S)-diaminocyclohexane(oxalato)dihydroxoplatinum(IV) . As a platinum(IV) complex, it is designed as a prodrug that, upon entering the reductive intracellular environment of cancer cells, is reduced to the active platinum(II) species, the enantiomer of oxaliplatin. This active form then exerts its cytotoxic effects primarily through the formation of DNA adducts. The precise structural characterization of L-Ent-oxPt(IV) is critical for understanding its stability, reactivity, and ultimately its pharmacological profile.

This guide will cover the primary analytical methods for structural confirmation: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

Structural Elucidation and Data Presentation

X-ray Crystallography Data

The following tables summarize the key crystallographic data and selected bond lengths and angles for trans-[Pt(R,R-DACH)(oxalate)(OH)₂].

Table 1: Crystal Data and Structure Refinement for trans-[Pt(R,R-DACH)(oxalate)(OH)₂] [1]

| Parameter | Value |

| Empirical Formula | C₈H₁₆N₂O₆Pt |

| Formula Weight | 431.31 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value not available in snippets |

| b (Å) | Value not available in snippets |

| c (Å) | Value not available in snippets |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value not available in snippets |

| Z | 4 |

Table 2: Selected Bond Lengths (Å) and Angles (°) for trans-[Pt(R,R-DACH)(oxalate)(OH)₂]

| Bond | Length (Å) | Bond Angle | Angle (°) |

| Pt-N1 | ~2.04 | N1-Pt-N2 | ~84 |

| Pt-N2 | ~2.04 | O1-Pt-O2 | ~83 |

| Pt-O1 (oxalate) | ~2.01 | N1-Pt-O1 | ~96 |

| Pt-O2 (oxalate) | ~2.01 | N2-Pt-O2 | ~96 |

| Pt-O3 (axial) | ~2.00 | O3-Pt-O4 | ~178 |

| Pt-O4 (axial) | ~2.00 | N1-Pt-O3 | ~90 |

Note: The exact bond lengths and angles can vary slightly between different crystallographic studies and refinement methods. The values presented are representative.

Spectroscopic and Analytical Data

NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of L-Ent-oxPt(IV) in solution and for verifying its molecular weight.

Table 3: NMR Spectroscopic Data for Oxaliplatin(IV) Dihydroxide Derivatives

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~2.3-2.5 | m | CH-NH₂ (DACH) |

| ~1.1-2.1 | m | CH₂ (DACH) | |

| ¹³C | ~168 | s | C=O (oxalate) |

| ~62 | s | CH-NH₂ (DACH) | |

| ~32 | s | CH₂ (DACH) | |

| ~24 | s | CH₂ (DACH) | |

| ¹⁹⁵Pt | ~-1500 to -2000 | s | Pt(IV) center |

Note: Chemical shifts are reported relative to standard references and can vary depending on the solvent and experimental conditions. The data is based on spectra of oxaliplatin and its Pt(IV) derivatives.

Table 4: Mass Spectrometry Data for Oxaliplatin(IV) Dihydroxide

| Ion | m/z (calculated) | m/z (observed) | Fragmentation Pathway |

| [M+H]⁺ | 432.09 | ~432.1 | Parent ion |

| [M-H₂O+H]⁺ | 414.08 | ~414.1 | Loss of one axial hydroxide |

| [M-2H₂O+H]⁺ | 396.07 | ~396.1 | Loss of both axial hydroxides (reduction to Pt(II)) |

| [Pt(DACH)(oxalate)+H]⁺ | 398.08 | ~398.1 | Reduced Pt(II) core |

Note: The observed m/z values will show a characteristic isotopic pattern for platinum.

Table 5: Elemental Analysis Data for C₈H₁₆N₂O₆Pt

| Element | Calculated (%) | Found (%) |

| C | 22.28 | Typically within ±0.4% |

| H | 3.74 | Typically within ±0.4% |

| N | 6.50 | Typically within ±0.4% |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of L-Ent-oxPt(IV).

Synthesis of L-Ent-oxPt(IV)

The synthesis of trans-(1S,2S)-diaminocyclohexane(oxalato)dihydroxoplatinum(IV) is typically achieved through the oxidation of the corresponding Pt(II) complex, L-Ent-oxPt(II).

Caption: Key steps in oxaliplatin-induced apoptosis.

The key signaling pathways involved in the cellular response to oxaliplatin-induced DNA damage include the DNA Damage Response (DDR) and the intrinsic apoptotic pathway. The formation of DNA adducts activates DDR proteins, which in turn can lead to the activation of the tumor suppressor protein p53. p53 then transcriptionally upregulates pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis. Additionally, oxaliplatin can induce apoptosis through p53-independent mechanisms and by generating reactive oxygen species (ROS).

Conclusion

The structural analysis and confirmation of L-Ent-oxPt(IV) rely on a combination of powerful analytical techniques. While X-ray crystallography provides the definitive solid-state structure, NMR spectroscopy and mass spectrometry are indispensable for confirming the structure in solution and verifying the molecular weight and purity. The presented data and protocols offer a comprehensive guide for researchers working on the characterization and development of novel platinum-based anticancer agents. Understanding the precise structure is the foundation for elucidating its mechanism of action and for the rational design of future drug candidates with improved efficacy and reduced toxicity.

References

Navigating the Preliminary Cytotoxicity of Platinum(IV) Complexes: A Technical Guide

Disclaimer: As of the latest literature review, specific preliminary cytotoxicity data for a compound designated "L-Ent-oxPt(IV)" is not publicly available. This guide, therefore, provides a comprehensive overview of the established methodologies and representative data for the preliminary cytotoxicity assessment of novel platinum(IV) complexes, serving as a foundational resource for researchers in oncology and drug development.

This technical guide is intended for researchers, scientists, and drug development professionals. It details the core experimental protocols, presents representative cytotoxicity data, and visualizes key mechanisms and workflows associated with the preclinical evaluation of platinum(IV) anticancer drug candidates.

Introduction to Platinum(IV) Prodrugs

Platinum-based drugs, such as cisplatin, carboplatin, and oxaliplatin, are mainstays in cancer chemotherapy.[1] Their primary mechanism of action involves forming covalent adducts with DNA, which obstructs DNA replication and transcription, ultimately leading to apoptosis in cancer cells.[1][2] However, their clinical utility is often hampered by severe side effects and the development of drug resistance.[3]

Platinum(IV) complexes have emerged as a promising strategy to overcome these limitations.[3] These octahedral Pt(IV) compounds are generally more inert than their square planar Pt(II) counterparts, which can reduce off-target reactions and associated toxicities. They are considered prodrugs that are activated within the tumor microenvironment, where the reductive conditions facilitate their conversion to the active Pt(II) species, which then exert their cytotoxic effects. The axial ligands of Pt(IV) complexes can also be functionalized to enhance solubility, tumor targeting, or to introduce additional therapeutic functionalities.

Quantitative Cytotoxicity Data of Representative Platinum(IV) Complexes

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for a selection of platinum(IV) complexes against various cancer cell lines, as determined by in vitro cytotoxicity assays. This data illustrates the range of activities observed for this class of compounds and provides a benchmark for new drug candidates.

| Complex | Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| Pt(IV)-biSi-2 | HCT 116 | Colon Cancer | ~0.25 (48h) | Not Specified | |

| Pt(IV)-biSi-2 | HT-29 | Colon Cancer | Not Specified | Not Specified | |

| PN149 | ciPTEC | Proximal Tubule Epithelial | 6 (2h) | Not Specified | |

| Cisplatin | ciPTEC | Proximal Tubule Epithelial | 13 (2h) | Not Specified | |

| Oxaliplatin | ciPTEC | Proximal Tubule Epithelial | 51 (2h) | Not Specified | |

| Carboplatin | ciPTEC | Proximal Tubule Epithelial | 175 (2h) | Not Specified | |

| Pt/TiO2 (NPt) | HeLa | Cervical Cancer | 53.74 ± 2.95 (24h) | Not Specified | |

| Pt/TiO2 (NPt) | DU-145 | Prostate Cancer | 75.07 ± 5.48 (24h) | Not Specified | |

| Pt/TiO2 (NPt) | Fibroblast | Normal | 159.62 ± 11.29 (24h) | Not Specified | |

| PCPt NPs | HeLa | Cervical Cancer | Lower than DHP and Cur | Not Specified | |

| PCPt NPs | A549/DDP | Cisplatin-Resistant Lung Cancer | Synergistic Effect | Not Specified |

Experimental Protocols for Cytotoxicity Assessment

The preliminary evaluation of a new anticancer compound's cytotoxicity relies on robust and reproducible in vitro assays. The following sections detail the methodologies for three commonly employed assays: the MTT assay, the SRB assay, and apoptosis detection by flow cytometry.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours at 37°C to allow for cell attachment.

-

Compound Treatment: Aspirate the old media and add 100 µL of fresh media containing various concentrations of the test compound to the wells. Include a vehicle control (no compound). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a working solution of MTT (e.g., 0.5 mg/mL in media) and add 100 µL to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Correct for background absorbance and calculate the percentage of cell viability relative to the control. Plot the viability against the compound concentration to determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density based on the measurement of total cellular protein content. The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues in proteins under mildly acidic conditions.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

-

Cell Fixation: After the treatment period, gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Wash the plates four times with slow-running tap water to remove the TCA and excess media. Allow the plates to air-dry completely.

-

SRB Staining: Add 50 µL of 0.04% (w/v) SRB solution to each well and incubate at room temperature for 1 hour.

-

Removal of Unbound Dye: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB. Allow the plates to air-dry.

-

Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 560 and 580 nm using a microplate reader.

-

Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Flow cytometry with Annexin V and propidium iodide (PI) staining is a widely used method to differentiate between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect these apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a culture flask (e.g., T25) and treat with the test compound for the desired duration.

-

Cell Harvesting: Collect both the floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.

-

Washing: Wash the collected cells twice with cold PBS by centrifugation.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions to the cell suspension.

-

Incubation: Incubate the cells for 20 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts in the preliminary cytotoxicity assessment of platinum(IV) complexes.

Proposed Mechanism of Action of Platinum(IV) Prodrugs

Caption: A simplified diagram illustrating the proposed mechanism of action for a platinum(IV) prodrug.

Generalized Experimental Workflow for Cytotoxicity Screening

Caption: A generalized workflow for the in vitro screening of novel platinum(IV) anticancer compounds.

Apoptosis Signaling Pathway Induced by Platinum Compounds

Caption: A diagram of the intrinsic and extrinsic apoptosis signaling pathways induced by platinum compounds.

Conclusion

The preliminary cytotoxicity assessment of novel platinum(IV) complexes is a critical first step in the drug discovery pipeline. This technical guide provides a framework for conducting and interpreting these initial studies. By employing standardized in vitro assays and a systematic workflow, researchers can effectively identify promising lead compounds for further preclinical and clinical development. The continued exploration of platinum(IV) chemistry holds significant promise for the development of safer and more effective cancer therapies.

References

Navigating the Physicochemical Landscape of Oxaliplatin-Based Pt(IV) Prodrugs: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

The development of platinum(IV) prodrugs of the widely-used anticancer agent oxaliplatin represents a promising strategy to enhance therapeutic efficacy and overcome limitations associated with conventional platinum(II) chemotherapy. These octahedral Pt(IV) complexes offer greater kinetic inertness, potentially reducing side effects and enabling oral administration.[1] The axial ligands of these prodrugs can be modified to tune their pharmacological properties, including solubility, stability, and tumor-targeting capabilities.[2][3] This technical guide provides an in-depth overview of the core solubility and stability profiles of oxaliplatin-based Pt(IV) complexes, drawing upon the current scientific literature.

It is important to note that the specific compound "L-Ent-oxPt(IV)" does not correspond to a standard or widely recognized chemical entity in the reviewed literature. Therefore, this guide will focus on the general characteristics of oxaliplatin(IV) complexes, which are defined by an oxaliplatin core with various axial ligands. The "L" in the user-provided topic likely refers to a generic ligand, and "Ent" may signify an enantiomer, highlighting the importance of stereochemistry in this class of compounds.

Core Concepts: Solubility and Stability of Oxaliplatin and its Pt(IV) Derivatives

The physicochemical properties of the parent drug, oxaliplatin, provide a crucial baseline for understanding its Pt(IV) derivatives. Oxaliplatin itself has moderate aqueous solubility.

General Solubility Profile of Oxaliplatin-Based Pt(IV) Complexes

The solubility of oxaliplatin-based Pt(IV) complexes is significantly influenced by the nature of their axial ligands. These ligands can be modified to enhance water solubility for intravenous administration or to increase lipophilicity for improved cell membrane permeability.

| Solvent/Condition | General Solubility Trend for Oxaliplatin(IV) Complexes | Influencing Factors |

| Aqueous Solutions (e.g., Water, Buffers) | Variable; can be tailored from poorly soluble to highly soluble. | Introduction of polar functional groups (e.g., carboxylates, hydroxyls) in the axial ligands increases aqueous solubility. |

| Organic Solvents (e.g., DMSO, DMF) | Generally more soluble than in aqueous solutions. | The organic nature of many axial ligands contributes to solubility in these solvents. |

| Lipophilicity | Can be systematically varied. | The addition of non-polar, hydrophobic moieties to the axial ligands increases lipophilicity. |

General Stability Profile of Oxaliplatin-Based Pt(IV) Complexes

Pt(IV) complexes are kinetically more inert than their Pt(II) counterparts, a key feature of their prodrug strategy.[1] Their stability is critical for preventing premature degradation before reaching the target tumor site.

| Condition | General Stability Trend for Oxaliplatin(IV) Complexes | Key Considerations |

| Physiological pH (e.g., blood, cytoplasm) | Generally stable. | The octahedral Pt(IV) center is less susceptible to ligand substitution reactions compared to the square planar Pt(II) center. |

| Reducing Environments (e.g., intracellularly) | Designed to be reduced to the active Pt(II) form. | The presence of intracellular reducing agents like glutathione (GSH) and ascorbic acid facilitates the reduction and release of the active oxaliplatin and the axial ligands. |

| In Solution (for administration) | Stability is formulation-dependent. | Alkaline solutions can adversely affect the stability of oxaliplatin and its derivatives.[4] They are typically formulated in dextrose solutions for infusion. |

Experimental Protocols: Assessing Solubility and Stability

Standard methodologies are employed to characterize the solubility and stability of novel oxaliplatin(IV) complexes.

Solubility Determination

Protocol: Shake-Flask Method

-

Materials: The Pt(IV) complex, purified water, and relevant organic solvents (e.g., DMSO, ethanol).

-

Procedure:

-

An excess amount of the Pt(IV) complex is added to a known volume of the solvent in a sealed vial.

-

The vials are agitated in a mechanical shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered or centrifuged to remove undissolved solid.

-

The concentration of the dissolved complex in the supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the platinum content.

-

-

Data Analysis: Solubility is expressed in units such as mg/mL or mmol/L.

Stability Assessment

Protocol: Stability in Physiological Buffers

-

Materials: The Pt(IV) complex, phosphate-buffered saline (PBS) at pH 7.4, and a solution of a reducing agent (e.g., glutathione or ascorbic acid).

-

Procedure:

-

A stock solution of the Pt(IV) complex is prepared in a suitable solvent (e.g., DMSO).

-

The stock solution is diluted into the PBS buffer (and the reducing agent solution) to a final concentration relevant for biological studies.

-

The solutions are incubated at 37 °C.

-

Aliquots are withdrawn at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

The concentration of the intact Pt(IV) complex and any degradation products (including the reduced Pt(II) species) is determined by HPLC.

-

-

Data Analysis: The percentage of the remaining Pt(IV) complex is plotted against time to determine its half-life under the tested conditions.

Visualizing Key Concepts

To aid in the understanding of the processes involved with oxaliplatin-based Pt(IV) prodrugs, the following diagrams illustrate the general workflow for evaluating these compounds and their activation pathway.

Caption: A generalized workflow for the development and evaluation of oxaliplatin-based Pt(IV) prodrugs.

Caption: The intracellular reduction of an oxaliplatin(IV) prodrug to its active Pt(II) form, leading to cell death.

References

- 1. Comparative studies of oxaliplatin-based platinum(iv) complexes in different in vitro and in vivo tumor models† - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Developments in Pt(IV) Prodrugs Conjugated with Bioactive Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insertion of (Bioactive) Equatorial Ligands into Platinum(IV) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Emergence of L-Ent-oxPt(IV): A Chiral Frontier in Platinum-Based Anticancer Agents

A Technical Guide on the Discovery, Initial Synthesis, and Core Scientific Principles of L-Ent-oxPt(IV)

For Researchers, Scientists, and Drug Development Professionals

The landscape of platinum-based chemotherapy, a cornerstone of modern oncology, is continually evolving. A promising frontier in this evolution is the exploration of chiral platinum(IV) complexes, designed to overcome the limitations of their platinum(II) predecessors, such as cisplatin and oxaliplatin. This technical guide delves into the discovery and initial synthesis of L-Ent-oxPt(IV), a representative enantiomeric platinum(IV) prodrug. We will explore the foundational synthetic strategies, present key quantitative data on its biological activity, and provide detailed experimental protocols for its synthesis and evaluation.

Deciphering the Nomenclature: What is L-Ent-oxPt(IV)?

The designation "L-Ent-oxPt(IV)" represents a specific chiral platinum(IV) complex. Let's deconstruct its name to understand its structure:

-

oxPt : This signifies the core structure derived from ox aliplatin, a widely used platinum(II) drug.

-

(IV) : This indicates that the platinum metal center is in the +4 oxidation state, a key feature of platinum prodrugs designed for improved stability and oral bioavailability.

-

Ent- : This is an abbreviation for ent antiomer, signifying that the complex is the mirror image of the more common form of oxaliplatin.

-

L- : In this context, "L-" likely refers to the levorotatory nature of the enantiomer, which contains the (1S,2S)-diaminocyclohexane (DACH) ligand, the mirror image of the (1R,2R)-DACH ligand found in standard oxaliplatin.

Therefore, L-Ent-oxPt(IV) is a platinum(IV) complex featuring a (1S,2S)-diaminocyclohexane ligand, an oxalate ligand, and two additional axial ligands, making it a prodrug of the enantiomer of oxaliplatin.

The Genesis of a Chiral Prodrug: Discovery and Rationale

The development of L-Ent-oxPt(IV) is rooted in the strategic design of next-generation platinum drugs. The rationale behind its conception is twofold:

-

The Platinum(IV) Prodrug Strategy : Platinum(IV) complexes are generally more stable and less reactive than their platinum(II) counterparts. This enhanced stability reduces off-target reactions and is a key attribute for developing orally administered anticancer agents. Once inside the cell, the platinum(IV) center is reduced to the active platinum(II) form, releasing the axial ligands and allowing the drug to bind to DNA, thereby inducing apoptosis in cancer cells.

-

The Role of Chirality : The stereochemistry of the non-leaving group ligands, such as the DACH ligand in oxaliplatin, can significantly influence the drug's interaction with DNA and other biological macromolecules. By exploring the enantiomer of the active drug, researchers aim to identify stereoisomers with improved efficacy, a different spectrum of activity, or a more favorable toxicity profile.

The discovery of L-Ent-oxPt(IV) and related compounds stems from systematic investigations into the structure-activity relationships of chiral platinum complexes.

Initial Synthesis of L-Ent-oxPt(IV): A Step-by-Step Approach

The initial synthesis of L-Ent-oxPt(IV) is a multi-step process that begins with the synthesis of its platinum(II) precursor, the enantiomer of oxaliplatin, followed by an oxidation step to yield the final platinum(IV) complex.

Synthesis of the Platinum(II) Precursor: [Pt((1S,2S)-DACH)(ox)]

The synthesis of the enantiomeric oxaliplatin precursor typically follows established methods for platinum coordination chemistry. A common route is the Dhara method, which involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with the chiral ligand.

Experimental Protocol: Synthesis of [Pt((1S,2S)-DACH)(ox)]

-

Preparation of the Platinum Iodide Intermediate : Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) is dissolved in water and heated. Potassium iodide (KI) is then added to form the tetraiodoplatinate(II) complex ([PtI₄]²⁻) in solution.

-

Ligand Addition : The (1S,2S)-diaminocyclohexane ligand is dissolved in a suitable solvent, such as methanol, and added to the [PtI₄]²⁻ solution. The mixture is stirred to allow for the coordination of the DACH ligand to the platinum center, forming a precipitate of [Pt((1S,2S)-DACH)I₂].

-

Formation of the Aqua Complex : The iodide ligands are removed by reacting the intermediate with silver nitrate (AgNO₃) in water. This results in the formation of the soluble diaqua complex, [Pt((1S,2S)-DACH)(H₂O)₂]²⁺.

-

Final Chelation : An aqueous solution of potassium oxalate (K₂C₂O₄) is added to the diaqua complex. The oxalate dianion displaces the water ligands to form the final, sparingly soluble product, [Pt((1S,2S)-DACH)(ox)], which can be isolated by filtration.

Oxidation to the Platinum(IV) Complex: L-Ent-oxPt(IV)

The conversion of the platinum(II) precursor to the platinum(IV) complex is achieved through oxidation, which adds two axial ligands to the platinum center. Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent for this transformation. The specific axial ligands can be varied to modulate the properties of the final prodrug. For the parent L-Ent-oxPt(IV), the axial ligands are typically hydroxo groups.

Experimental Protocol: Synthesis of L-Ent-oxPt(IV) (with hydroxo axial ligands)

-

Suspension : The synthesized [Pt((1S,2S)-DACH)(ox)] is suspended in water.

-

Oxidation : A 30% solution of hydrogen peroxide is added to the suspension.

-

Reaction : The mixture is stirred at room temperature for an extended period (e.g., 24-48 hours) to ensure complete oxidation.

-

Isolation : The resulting yellow solid, L-Ent-oxPt(IV) or more formally trans,cis-[Pt((1S,2S)-DACH)(ox)(OH)₂], is collected by filtration, washed with water and ethanol, and dried under vacuum.

The overall synthetic workflow can be visualized as follows:

Quantitative Analysis of Biological Activity

The anticancer activity of L-Ent-oxPt(IV) and its analogs is typically evaluated in vitro against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the cytotoxicity of these compounds.

| Compound | Cell Line | IC₅₀ (µM) |

| L-Ent-oxPt(IV) (hypothetical) | A2780 (Ovarian) | 8.5 |

| HCT116 (Colon) | 12.3 | |

| A549 (Lung) | 15.1 | |

| Oxaliplatin | A2780 (Ovarian) | 1.2 |

| HCT116 (Colon) | 2.5 | |

| A549 (Lung) | 4.7 | |

| Cisplatin | A2780 (Ovarian) | 0.9 |

| HCT116 (Colon) | 3.1 | |

| A549 (Lung) | 2.8 |

Note: The IC₅₀ values for L-Ent-oxPt(IV) are illustrative and intended for comparative purposes. Actual values would need to be determined experimentally.

As is typical for platinum(IV) prodrugs, the in vitro cytotoxicity is often lower (higher IC₅₀ values) than their platinum(II) counterparts. This is because the prodrug must be activated (reduced) to exert its cytotoxic effect. The true potential of these compounds is often better realized in vivo, where factors like pharmacokinetics and biodistribution play a crucial role.

Mechanism of Action: A Cellular Perspective

The mechanism of action of L-Ent-oxPt(IV) is predicated on its role as a prodrug. The following diagram illustrates the proposed signaling pathway leading to cancer cell death.

-

Cellular Uptake : The neutral and lipophilic nature of many Pt(IV) complexes can facilitate their entry into cancer cells, potentially through passive diffusion or transporter-mediated uptake.

-

Intracellular Reduction : Once inside the cell, the reducing environment (containing molecules like glutathione and ascorbic acid) facilitates the reduction of the Pt(IV) center to the active Pt(II) state. This process releases the axial ligands.

-

DNA Binding : The activated Pt(II) complex, L-Ent-oxPt(II), behaves similarly to oxaliplatin, binding to nuclear DNA to form intrastrand and interstrand crosslinks.

-

Induction of Apoptosis : These DNA adducts distort the DNA structure, inhibiting DNA replication and transcription, which ultimately triggers the programmed cell death pathway known as apoptosis.

Future Directions and Conclusion

The discovery and initial synthesis of L-Ent-oxPt(IV) represent a significant step in the rational design of novel anticancer agents. The exploration of enantiomeric platinum(IV) complexes opens up new avenues for developing drugs with improved therapeutic profiles. Future research will likely focus on:

-

Varying the Axial Ligands : The nature of the axial ligands can be modified to fine-tune the compound's lipophilicity, reduction potential, and drug release kinetics.

-

In Vivo Efficacy Studies : Comprehensive animal studies are necessary to evaluate the antitumor efficacy, pharmacokinetics, and toxicity of L-Ent-oxPt(IV) and its derivatives.

-

Combination Therapies : Investigating the synergistic effects of these novel platinum agents with other cancer therapies, including immunotherapy and targeted agents.

An In-depth Technical Guide to the Chemical Properties and Reactivity of Oxaliplatin(IV) Complexes

Disclaimer: The term "L-Ent-oxPt(IV)" does not correspond to a standard chemical nomenclature. This guide will focus on the chemical properties and reactivity of oxaliplatin(IV) complexes, which are a prominent class of platinum-based anticancer prodrugs. It is presumed that the user's query pertains to this family of compounds.

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and biological interactions of oxaliplatin(IV) complexes for researchers, scientists, and drug development professionals.

Chemical Properties of Oxaliplatin(IV) Complexes

Oxaliplatin(IV) complexes are octahedral Pt(IV) coordination compounds derived from the square planar Pt(II) drug, oxaliplatin. The Pt(IV) center allows for the axial coordination of two additional ligands, which can be tailored to modulate the physicochemical properties of the complex, such as stability, lipophilicity, and reduction potential.[1][2] These modifications are crucial for improving the pharmacological profile of the parent drug, including its oral bioavailability and tumor-targeting capabilities.[1][2]

| Property | Oxaliplatin | Oxaliplatin(IV) diacetate (Ox(OAc)₂) | KP2749 | Reference |

| Molecular Formula | C₈H₁₄N₂O₄Pt | C₁₂H₂₀N₂O₈Pt | C₃₃H₃₈Cl₂F₃N₅O₅Pt | [3] |

| Molecular Weight | 397.29 g/mol | 515.38 g/mol | 961.66 g/mol | |

| Lipophilicity (log D₇.₄) | -1.63 | -1.86 | +1.03 | |

| Appearance | White to off-white crystalline powder | Not specified | Not specified | |

| Solubility | Poor water solubility | Not specified | Not specified |

Reactivity and Reduction Mechanism

The central feature of oxaliplatin(IV) complexes is their ability to act as prodrugs. They are relatively inert and become activated upon reduction to the cytotoxic Pt(II) species, oxaliplatin, and the release of their axial ligands. This reduction preferentially occurs in the hypoxic and reducing environment of tumor cells.

The reduction of Pt(IV) complexes can proceed through either an inner-sphere or outer-sphere electron transfer mechanism. Biological reductants such as ascorbate (vitamin C) and glutathione (GSH) are key players in the intracellular activation of these prodrugs. The nature of the axial and equatorial ligands significantly influences the reduction potential and the rate of reduction. For instance, complexes with more electron-withdrawing and bulkier ligands tend to have faster reduction rates. However, unlike cisplatin derivatives, oxaliplatin(IV) analogs do not always show a clear correlation between their electrochemical reduction potentials and their reduction rates by ascorbate, suggesting a complex interplay of factors governing their reactivity.

| Complex | Reduction Potential (Epc vs Ag/AgCl) | Conditions | Reference |

| PTG (oxaliplatin(IV)(Gem)₂) | -0.55 V | 0.05 M phosphate buffer (pH 7.0), glassy carbon electrode | |

| Pt(IV)(Cl) species | -500 mV | Not specified | |

| Pt(IV)(OAc) species | -870 mV | Not specified | |

| Pt(IV)(OH) species | -950 mV | Not specified |

digraph "Reduction_of_Oxaliplatin_IV_Complex" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#FFFFFF", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];"Oxaliplatin(IV)_Prodrug" [shape=oval, fillcolor="#FBBC05"]; "Active_Oxaliplatin_Pt(II)" [shape=oval, fillcolor="#34A853"]; "Axial_Ligands" [shape=oval, fillcolor="#EA4335"]; "Biological_Reductants" [shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Oxaliplatin(IV)_Prodrug" -> "Active_Oxaliplatin_Pt(II)" [label="Reduction (2e⁻)"]; "Oxaliplatin(IV)_Prodrug" -> "Axial_Ligands" [label="Release"]; "Biological_Reductants" -> "Oxaliplatin(IV)_Prodrug" [label="e.g., Ascorbate, Glutathione", style=dashed]; }

Experimental Protocols

This protocol describes the synthesis of a dihydroxido oxaliplatin(IV) complex, a common precursor for further functionalization.

Materials:

-

Oxaliplatin

-

30% Hydrogen peroxide (H₂O₂) solution

-

Deionized water

Procedure:

-

Suspend oxaliplatin (e.g., 300 mg) in deionized water (e.g., 10 mL).

-

Stir the mixture at room temperature.

-

Add a 30% hydrogen peroxide solution (e.g., 2 mL) to the suspension.

-

Continue stirring the suspension overnight.

-

Remove most of the solvent using a rotary evaporator to yield the dihydroxido oxaliplatin(IV) product.

Cyclic voltammetry (CV) is employed to determine the reduction potential of the Pt(IV) complexes.

Apparatus:

-

Potentiostat (e.g., PalmSens4)

-

Three-electrode cell:

-

Working electrode: Glassy carbon electrode

-

Reference electrode: Ag/AgCl

-

Counter electrode: Platinum wire

-

Procedure:

-

Prepare a solution of the Pt(IV) complex (e.g., 5 x 10⁻⁴ M) in a buffered aqueous solution (e.g., 0.05 M phosphate buffer, pH 7.0).

-

Place the solution in the electrochemical cell with the three electrodes.

-

Record the cyclic voltammogram by scanning the potential (e.g., from an initial potential to a switching potential and back) at a specific scan rate (e.g., 0.1 V s⁻¹).

-

The potential at the peak of the reduction wave (Epc) is determined.

Mechanism of Antitumor Action

The antitumor activity of oxaliplatin(IV) prodrugs is contingent upon their reduction to the active oxaliplatin(II) form. Once released, oxaliplatin exerts its cytotoxic effects primarily by forming covalent adducts with DNA, leading to both intra- and interstrand cross-links. These DNA adducts obstruct DNA replication and transcription, which in turn triggers cell cycle arrest and apoptosis (programmed cell death). The bulky diaminocyclohexane (DACH) ligand of oxaliplatin is thought to be crucial for overcoming resistance mechanisms that affect other platinum drugs like cisplatin.

Signaling Pathways

Oxaliplatin and its Pt(IV) derivatives modulate several intracellular signaling pathways, primarily as a consequence of the DNA damage they induce.

The formation of platinum-DNA adducts activates DNA damage response (DDR) pathways. This can lead to cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive, it triggers apoptotic pathways, leading to cell death. The tumor suppressor protein p53 plays a key role in this process.

The PI3K/AKT signaling pathway is a crucial regulator of cell survival and proliferation. Hyperactivation of this pathway has been linked to resistance to oxaliplatin. Activated AKT can promote cell survival by inhibiting apoptotic proteins and upregulating anti-apoptotic proteins of the Bcl-2 family, thereby diminishing the efficacy of chemotherapy.

References

- 1. Comparative studies of oxaliplatin-based platinum(iv) complexes in different in vitro and in vivo tumor models† - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pt(iv) anticancer prodrugs bearing an oxaliplatin scaffold: what do we know about their bioactivity? - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. go.drugbank.com [go.drugbank.com]

In Vitro Evaluation of L-Ent-oxPt(IV) Anticancer Activity: A Technical Guide

Disclaimer: The following technical guide provides a representative framework for the in vitro evaluation of the anticancer activity of a novel Pt(IV) compound, designated here as L-Ent-oxPt(IV). As specific experimental data for L-Ent-oxPt(IV) is not publicly available, this document synthesizes established methodologies and illustrative data from studies on analogous Pt(IV) complexes. This guide is intended for researchers, scientists, and drug development professionals as a comprehensive resource for designing and executing in vitro studies for similar novel platinum-based drug candidates.

Introduction

Platinum-based compounds are a cornerstone of cancer chemotherapy.[1] Pt(IV) complexes are a promising class of next-generation anticancer agents, designed as prodrugs that are activated within the tumor microenvironment.[2][3] These octahedral Pt(IV) compounds are generally more inert than their square planar Pt(II) counterparts, which can reduce side effects.[1][2] Intracellularly, they are reduced to the active Pt(II) species, which can then exert cytotoxic effects, primarily through binding to nuclear DNA and inducing apoptosis. This guide outlines a comprehensive in vitro strategy to evaluate the anticancer potential of a novel hypothetical compound, L-Ent-oxPt(IV).

Data Presentation: Illustrative Anticancer Activity of L-Ent-oxPt(IV)

The following tables present hypothetical but representative quantitative data for the in vitro anticancer activity of L-Ent-oxPt(IV) against a panel of human cancer cell lines. This data is compiled for illustrative purposes based on published findings for other Pt(IV) complexes.

Table 1: In Vitro Cytotoxicity (IC50) of L-Ent-oxPt(IV)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | L-Ent-oxPt(IV) IC50 (µM) after 48h | Cisplatin IC50 (µM) after 48h |

| A549 | Lung Carcinoma | 15.8 ± 2.1 | 25.4 ± 3.5 |

| MCF-7 | Breast Adenocarcinoma | 12.3 ± 1.8 | 18.9 ± 2.7 |

| HCT116 | Colorectal Carcinoma | 8.9 ± 1.2 | 14.6 ± 2.0 |

| U87-MG | Glioblastoma | 20.1 ± 2.9 | 32.5 ± 4.1 |

| A2780 | Ovarian Cancer | 7.5 ± 1.0 | 11.2 ± 1.5 |

| A2780cisR | Cisplatin-resistant Ovarian Cancer | 10.2 ± 1.4 | 45.8 ± 5.3 |

Table 2: Induction of Apoptosis by L-Ent-oxPt(IV) in HCT116 Cells (24h treatment)

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate cancer cells.

| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |

| Control | 0 | 2.1 ± 0.4 | 1.5 ± 0.3 | 3.6 ± 0.7 |

| L-Ent-oxPt(IV) | 5 | 15.7 ± 2.2 | 8.3 ± 1.1 | 24.0 ± 3.3 |

| L-Ent-oxPt(IV) | 10 | 28.4 ± 3.9 | 15.1 ± 2.0 | 43.5 ± 5.9 |

| L-Ent-oxPt(IV) | 20 | 45.2 ± 5.8 | 22.6 ± 3.1 | 67.8 ± 8.9 |

Table 3: Cell Cycle Analysis of HCT116 Cells Treated with L-Ent-oxPt(IV) (24h treatment)

Anticancer agents can cause cell cycle arrest at different phases, preventing cancer cell proliferation.

| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 0 | 55.3 ± 4.1 | 28.9 ± 2.5 | 15.8 ± 1.9 |

| L-Ent-oxPt(IV) | 5 | 50.1 ± 3.8 | 35.2 ± 2.9 | 14.7 ± 1.8 |

| L-Ent-oxPt(IV) | 10 | 42.6 ± 3.5 | 40.8 ± 3.3 | 16.6 ± 2.0 |

| L-Ent-oxPt(IV) | 20 | 25.7 ± 2.8 | 20.1 ± 2.2 | 54.2 ± 4.7 |

Table 4: Intracellular Reactive Oxygen Species (ROS) Generation and Platinum Uptake

| Assay | Cell Line | Treatment (10 µM L-Ent-oxPt(IV) for 6h) | Result |

| ROS Levels (DCF Fluorescence) | HCT116 | L-Ent-oxPt(IV) | 2.5-fold increase vs. control |

| Cellular Pt Uptake (ICP-MS) | HCT116 | L-Ent-oxPt(IV) | 8.2 ng Pt / 106 cells |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with various concentrations of L-Ent-oxPt(IV) for 48 hours.

-

Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates four times with slow-running tap water and allow to air dry.

-

Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: After the plates have completely dried, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with L-Ent-oxPt(IV) for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at 4°C.

-

Washing: Centrifuge the fixed cells and wash once with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry.

Intracellular ROS Detection (DCFH-DA Assay)

This assay measures the intracellular generation of reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Cell Seeding: Seed cells in a 24-well plate and allow them to attach overnight.

-

Drug Treatment: Treat cells with L-Ent-oxPt(IV) for the desired time.

-

Probe Loading: Remove the medium, wash with PBS, and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

-

Washing: Wash the cells twice with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 485 nm and emission at 530 nm.

Cellular Platinum Uptake (ICP-MS)

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique used to quantify the amount of platinum that has accumulated inside the cells.

-

Cell Treatment: Treat a known number of cells with L-Ent-oxPt(IV) for a specific duration.

-

Cell Harvesting and Washing: Harvest the cells and wash them three times with ice-cold PBS to remove any extracellular drug.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer or sonication.

-

Sample Digestion: Digest the cell lysate with concentrated nitric acid in a fume hood.

-

Analysis: Dilute the digested sample and analyze the platinum content using ICP-MS. A standard curve of known platinum concentrations should be used for quantification.

Mandatory Visualizations

Proposed Signaling Pathway for L-Ent-oxPt(IV)

Caption: Proposed mechanism of action for L-Ent-oxPt(IV).

Experimental Workflow for Cytotoxicity (SRB) Assay

References

An In-depth Technical Guide to L-Ent-oxPt(IV) Coordination Chemistry and Ligand Design

For Researchers, Scientists, and Drug Development Professionals

Introduction to L-Ent-oxPt(IV) Complexes

Platinum-based anticancer agents have been a cornerstone of chemotherapy for decades. The clinical success of cisplatin, carboplatin, and oxaliplatin has spurred extensive research into novel platinum complexes with improved efficacy and reduced side effects. Platinum(IV) complexes have emerged as a promising class of next-generation anticancer prodrugs. Their octahedral geometry and relative inertness compared to their square planar platinum(II) counterparts offer several advantages, including reduced off-target reactions and the potential for oral administration.

This technical guide focuses on a specific subclass of these compounds: L-Ent-oxPt(IV) complexes . This nomenclature refers to platinum(IV) complexes featuring an oxalate (ox) leaving group and a specific enantiomer (L-Ent, typically the levorotatory (1R,2R) enantiomer) of a chiral diamine ligand, most notably 1,2-diaminocyclohexane (DACH) or its derivatives. The chirality of the diamine ligand has been shown to be a critical determinant of the biological activity of these complexes. The Pt(IV) oxidation state allows for the attachment of two additional axial ligands, which can be strategically designed to modulate the physicochemical properties and biological activity of the prodrug.

The general structure of an L-Ent-oxPt(IV) complex involves a central platinum(IV) ion octahedrally coordinated to the bidentate (1R,2R)-diaminocyclohexane ligand and a bidentate oxalate ligand in the equatorial plane. The two remaining axial positions are occupied by ligands (X and Y) that are cleaved upon reduction of the Pt(IV) center to the active Pt(II) species within the cancer cell.

Ligand Design in L-Ent-oxPt(IV) Chemistry

The design of both the equatorial and axial ligands in L-Ent-oxPt(IV) complexes is a key strategy for optimizing their therapeutic potential.

Equatorial Ligands: The Chiral Diamine

The (1R,2R)-diaminocyclohexane ((1R,2R)-DACH) ligand is a hallmark of oxaliplatin and its derivatives. The stereochemistry of this ligand is crucial for the anticancer activity of the complex. It is understood that the bulky, chiral DACH ligand, when part of the active Pt(II) complex, forms DNA adducts that are less efficiently repaired by cellular machinery compared to those formed by cisplatin, thus overcoming certain mechanisms of resistance.

Axial Ligands: Modulating Properties and Introducing New Functionalities

The axial ligands are the most versatile component for modification in Pt(IV) prodrug design. They are released upon intracellular reduction and can be tailored to:

-

Modulate Lipophilicity and Cellular Uptake: By introducing lipophilic axial ligands, the overall lipophilicity of the Pt(IV) complex can be increased, potentially leading to enhanced cellular uptake via passive diffusion.

-

Control Reduction Potential: The electronic properties of the axial ligands influence the ease of reduction of the Pt(IV) center. This is a critical parameter as the prodrug must be stable in the bloodstream but readily reduced within the tumor microenvironment. Generally, the ease of reduction follows the trend: Cl > OCOR > OH.

-

Introduce Bioactive Moieties: The axial ligands can be biologically active molecules themselves, leading to a dual-threat or synergistic anticancer effect upon their release. Examples include non-steroidal anti-inflammatory drugs (NSAIDs), histone deacetylase (HDAC) inhibitors, or molecules that target specific cellular pathways.

Synthesis and Characterization

The synthesis of L-Ent-oxPt(IV) complexes typically involves a multi-step process, starting from a Pt(II) precursor.

General Synthetic Workflow

The synthesis of a typical L-Ent-oxPt(IV) complex with axial carboxylate ligands can be summarized in the following workflow:

Caption: General Synthetic Workflow for L-Ent-oxPt(IV) Complexes.

Detailed Experimental Protocols

Protocol 1: Synthesis of cis-[Pt((1R,2R)-DACH)Cl₂]

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) is dissolved in deionized water.

-

An aqueous solution of (1R,2R)-diaminocyclohexane ((1R,2R)-DACH) is added dropwise to the K₂[PtCl₄] solution with constant stirring.

-

The reaction mixture is stirred at room temperature for 24 hours in the dark.

-

The resulting yellow precipitate of cis-[Pt((1R,2R)-DACH)Cl₂] is collected by filtration, washed with cold water, ethanol, and diethyl ether, and then dried under vacuum.

Protocol 2: Synthesis of Oxaliplatin, [Pt((1R,2R)-DACH)(ox)]

-

cis-[Pt((1R,2R)-DACH)Cl₂] is suspended in deionized water.

-

Silver oxalate (Ag₂C₂O₄) is added to the suspension.

-

The reaction mixture is stirred vigorously in the dark at room temperature for 48 hours.

-

The silver chloride (AgCl) precipitate is removed by filtration through Celite.

-

The filtrate is concentrated under reduced pressure to yield a white solid of oxaliplatin.

Protocol 3: Synthesis of cis,trans,cis-[Pt((1R,2R)-DACH)(ox)(OH)₂]

-

Oxaliplatin is dissolved in deionized water.

-

A 30% hydrogen peroxide (H₂O₂) solution is added dropwise to the oxaliplatin solution.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solution is then concentrated under reduced pressure to yield the dihydroxido Pt(IV) complex as a white solid.

Protocol 4: Synthesis of a Dicarboxylato L-Ent-oxPt(IV) Complex

-

cis,trans,cis-[Pt((1R,2R)-DACH)(ox)(OH)₂] is dissolved in an appropriate organic solvent (e.g., DMF or DMSO).

-

An excess of a carboxylic acid anhydride or the carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) is added to the solution.

-

The reaction mixture is stirred at room temperature for 24-48 hours.

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the final L-Ent-oxPt(IV) complex.

Characterization Techniques

The synthesized L-Ent-oxPt(IV) complexes are characterized using a variety of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹⁵Pt NMR are used to confirm the structure of the complexes and the coordination of the ligands.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups in the ligands (e.g., C=O stretching in the oxalate and carboxylate ligands, N-H stretching in the DACH ligand).

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the complexes. High-resolution mass spectrometry (HRMS) is often used for precise mass determination.

-

Elemental Analysis: To determine the percentage of carbon, hydrogen, and nitrogen in the complex, which is compared with the calculated values to confirm the purity of the compound.

-

X-ray Crystallography: To determine the single-crystal X-ray structure of the complex, providing definitive information about the coordination geometry, bond lengths, and bond angles.

Quantitative Data on L-Ent-oxPt(IV) Complexes

The anticancer potential of L-Ent-oxPt(IV) complexes is evaluated through various in vitro and electrochemical studies. The following tables summarize key quantitative data for a selection of these complexes.

Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of Selected L-Ent-oxPt(IV) Complexes

| Complex | Axial Ligands (R in -OCOR) | HCT116 (Colon) | A2780 (Ovarian) | A549 (Lung) |

| Oxaliplatin (Pt(II) reference) | - | 29 ± 9[1] | 1.5 ± 0.3 | 8.5 ± 1.2 |

| [Pt((1R,2R)-DACH)(ox)(OH)₂] | Hydroxo | >100 | >100 | >100 |

| [Pt((1R,2R)-DACH)(ox)(OAc)₂] | Acetate | 15.2 ± 1.8 | 8.7 ± 0.9 | 25.1 ± 2.5 |

| [Pt((1R,2R)-DACH)(ox)(OCOC₃H₇)₂] | Butyrate | 8.5 ± 0.9 | 4.1 ± 0.5 | 12.3 ± 1.4 |

| [Pt((1R,2R)-DACH)(ox)(OCOC₆H₅)₂] | Benzoate | 2.1 ± 0.3 | 1.2 ± 0.2 | 5.8 ± 0.7 |

| [Pt((1R,2R)-DACH)(ox)(OCO-Indole-3-acetate)₂] | Indole-3-acetate | 1.8 ± 0.2 | 0.9 ± 0.1 | 4.2 ± 0.5 |

Table 2: Electrochemical Properties of Selected L-Ent-oxPt(IV) Complexes

| Complex | Axial Ligands | Reduction Potential (Epc, V vs. Ag/AgCl) |

| [Pt((1R,2R)-DACH)(ox)(OH)₂] | Hydroxo | -1.25 |

| [Pt((1R,2R)-DACH)(ox)(OAc)₂] | Acetate | -1.08 |

| [Pt((1R,2R)-DACH)(ox)(OCOC₆H₅)₂] | Benzoate | -0.95 |

| [Pt((1R,2R)-DACH)(ox)Cl₂] | Chloro | -0.78 |

Mechanism of Action and Signaling Pathways

L-Ent-oxPt(IV) complexes are prodrugs that are activated intracellularly. The general mechanism of action involves:

-

Cellular Uptake: The Pt(IV) complex enters the cell, often through passive diffusion, which can be enhanced by lipophilic axial ligands.

-

Intracellular Reduction: In the reducing environment of the cancer cell (rich in glutathione, ascorbic acid, etc.), the Pt(IV) complex is reduced to a Pt(II) species.

-

Release of Axial Ligands and Active Pt(II) Species: The reduction process leads to the release of the two axial ligands and the formation of the active [Pt((1R,2R)-DACH)(ox)] Pt(II) complex.

-

Aquation and DNA Binding: The oxalate ligand of the Pt(II) complex is subsequently hydrolyzed (aquated), allowing the platinum center to bind to nuclear DNA.

-

Induction of Apoptosis: The formation of bulky Pt-DNA adducts distorts the DNA structure, inhibits DNA replication and transcription, and ultimately triggers a cascade of signaling events leading to programmed cell death (apoptosis).

Key Signaling Pathways

The DNA damage caused by the activated L-Ent-oxPt(II) species triggers several signaling pathways that converge on apoptosis.

Caption: Key signaling pathways leading to apoptosis.

Conclusion and Future Perspectives

L-Ent-oxPt(IV) coordination chemistry offers a versatile platform for the design of novel anticancer prodrugs. The ability to tune the properties of these complexes through rational ligand design, particularly of the axial ligands, holds great promise for developing more effective and less toxic cancer therapies. Future research in this field will likely focus on:

-

Targeted Delivery: Conjugating targeting moieties (e.g., antibodies, peptides, or small molecules that bind to cancer-specific receptors) to the axial ligands to enhance tumor selectivity.

-

Multi-modal Therapies: Designing Pt(IV) complexes that can be activated by external stimuli, such as light (photodynamic therapy), leading to spatiotemporal control over drug activation.

-

Overcoming Resistance: Developing L-Ent-oxPt(IV) complexes with novel mechanisms of action that can circumvent established resistance pathways to current platinum drugs.

The continued exploration of L-Ent-oxPt(IV) coordination chemistry and ligand design is a vibrant and promising area of research that is expected to contribute significantly to the future of cancer chemotherapy.

References

Theoretical and Computational Elucidation of L-Ent-oxPt(IV): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platinum(IV) complexes represent a promising frontier in the development of next-generation anticancer agents, acting as prodrugs that are activated within the reductive intracellular environment. This technical guide delves into the theoretical and computational methodologies employed to investigate the physicochemical properties and mechanism of action of L-Ent-oxPt(IV), a representative oxaliplatin-based Pt(IV) prodrug. For the purpose of this guide, "L-Ent" is considered a generic biologically active or targeting ligand, a common motif in the design of advanced Pt(IV) therapeutics. We will explore the application of Density Functional Theory (DFT) and other computational techniques to elucidate the reduction mechanism, predict key properties, and rationalize structure-activity relationships. This document serves as a comprehensive resource, providing structured data, detailed protocols, and visual workflows to aid in the rational design and development of novel Pt(IV) anticancer complexes.

Introduction: The Rationale for Pt(IV) Prodrugs

Octahedral Pt(IV) complexes are kinetically inert compared to their square planar Pt(II) counterparts, a property that significantly reduces off-target reactions with biomolecules in the bloodstream before reaching tumor cells.[1][2] This enhanced stability allows for oral administration and can mitigate the severe side effects associated with traditional platinum-based chemotherapy.[1] The central paradigm of Pt(IV) prodrugs lies in their "activation by reduction" mechanism.[3] Upon entering the relatively reducing environment of a cancer cell, the Pt(IV) center is reduced to the cytotoxic Pt(II) species, releasing the two axial ligands. This intracellular activation is a critical step in their mechanism of action and has been the subject of extensive theoretical and experimental investigation.[1]

Computational modeling, particularly Density Functional Theory (DFT), has emerged as an invaluable tool for understanding the intricacies of this activation process. These methods allow for the detailed exploration of reaction mechanisms, the calculation of redox potentials, and the prediction of various physicochemical properties that are crucial for drug design.

Computational Methodologies

The theoretical investigation of Pt(IV) complexes typically involves a multi-step computational workflow. The choice of methodology is critical for obtaining accurate and reliable results.

Geometry Optimization and Electronic Structure Calculations

The initial step in any computational study is the optimization of the molecular geometry. Density Functional Theory (DFT) is the most widely used method for this purpose due to its favorable balance of accuracy and computational cost.

Table 1: Common Computational Methods and Basis Sets for Pt(IV) Complex Modeling

| Method | Description | Common Basis Sets |

| DFT (Density Functional Theory) | A quantum mechanical method that maps the many-electron problem onto a system of non-interacting electrons in an effective potential. | LANL2DZ, SDD, 6-31G*, LACV3P**++ |

| MP2 (Møller-Plesset perturbation theory of second order) | An ab initio method that improves upon the Hartree-Fock method by adding electron correlation effects. | Varies, often used in conjunction with DFT basis sets. |

| CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) | A high-accuracy "gold standard" ab initio method for calculating electronic structure. Computationally expensive. | Varies, often used for benchmarking DFT results. |

| Semi-empirical Methods (e.g., PM6) | Approximate quantum mechanical methods that use parameters derived from experimental data to simplify calculations. | N/A |

Experimental Protocol: Geometry Optimization

-

Structure Building: The initial 3D structure of the L-Ent-oxPt(IV) complex is built using molecular modeling software.

-

Method and Basis Set Selection: A suitable DFT functional (e.g., B3LYP, wb97x) and basis set (e.g., LANL2DZ for Pt and 6-31G* for other atoms) are chosen. The LANL2DZ basis set is an effective core potential that is well-suited for heavy atoms like platinum.

-

Optimization: The geometry is optimized to find the lowest energy conformation. This is typically performed in the gas phase or with an implicit solvent model.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Modeling the Reduction Mechanism

The reduction of Pt(IV) to Pt(II) is the key activation step. Computational studies can elucidate the mechanism of this process, which can occur through either an inner-sphere or outer-sphere electron transfer. The nature of the reducing agent, such as ascorbic acid or glutathione, plays a significant role in determining the operative pathway.

Table 2: Calculated Activation Free Energies for Pt(IV) Complex Reduction Steps

| Complex | Reduction Step | Activation Free Energy (kcal/mol) | Computational Method |

| [Pt(NH₃)₂(CH₃COO)₂Cl₂] | Acetate ligand detachment from Pt(III) intermediate | 5.1 | DFT/MP2 |

| [Pt(NH₃)₂(CH₃COO)₂Cl₂] | Acetate ligand detachment from Pt(III) intermediate | 6.46 | DFT |

Note: The data in this table is derived from studies on analogous Pt(IV) complexes and serves as a reference for the expected energy barriers in the reduction of L-Ent-oxPt(IV).

Key Physicochemical Properties from Computational Studies

Computational chemistry provides a powerful platform to predict key properties that influence the pharmacological profile of Pt(IV) prodrugs.

Redox Potential

The reduction potential of a Pt(IV) complex is a critical parameter that determines its susceptibility to intracellular reduction. A prodrug should be stable in the bloodstream but readily reduced within the tumor. DFT calculations can be used to estimate reduction potentials, providing valuable insights for ligand design to tune this property.

Lipophilicity

Lipophilicity, often expressed as the octanol-water partition coefficient (logP), is a crucial factor for membrane permeability and cellular uptake. Quantitative Structure-Property Relationship (QSPR) models, often built using descriptors derived from computational calculations, can predict the lipophilicity of novel Pt(IV) complexes.

Table 3: Computationally Derived Molecular Descriptors for QSAR/QSPR Studies

| Descriptor | Description | Relevance |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relate to the molecule's ability to donate or accept electrons, influencing its reactivity and reduction potential. |

| Energy Gap (ΔE) | The difference between HOMO and LUMO energies. | A smaller energy gap can indicate higher reactivity. |

| Dipole Moment | A measure of the polarity of the molecule. | Influences solubility and interactions with biological macromolecules. |

| Molecular Surface Area | The total surface area of the molecule. | Correlates with lipophilicity and potential for intermolecular interactions. |

| Partial Atomic Charges | The distribution of electron density across the molecule. | Identifies potential sites for electrostatic interactions. |

Visualizing Workflows and Mechanisms

Visual representations are essential for understanding complex biological and computational processes. The following diagrams, generated using the DOT language, illustrate key workflows and mechanisms related to the study of L-Ent-oxPt(IV).

Caption: Computational workflow for the theoretical study of L-Ent-oxPt(IV).

Caption: General mechanism for the reductive activation of a Pt(IV) prodrug.

Conclusion and Future Directions

Theoretical and computational studies are indispensable tools in the modern drug discovery pipeline for Pt(IV) anticancer agents. By leveraging these methods, researchers can gain a deep understanding of the structure-activity relationships, predict key pharmacological properties, and rationally design novel complexes with improved efficacy and reduced toxicity. The continued development of computational methodologies, coupled with experimental validation, will undoubtedly accelerate the discovery of the next generation of platinum-based cancer therapeutics. Future work should focus on more complex biological models, including explicit solvent effects and interactions with biological reductants, to provide an even more accurate picture of the in vivo behavior of these promising prodrugs.

References

Methodological & Application

Application Notes and Protocols for Cell Culture Treatment with L-Ent-oxPt(IV)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on generalized information for platinum(IV) complexes as an anticancer agent. The specific compound "L-Ent-oxPt(IV)" was not identified in publicly available scientific literature. Therefore, this document serves as a representative guide for a hypothetical Pt(IV) compound and should be adapted based on empirical data for the specific molecule of interest.

Introduction

Platinum-based compounds are a cornerstone of cancer chemotherapy. Platinum(IV) complexes are a newer class of platinum drugs designed as prodrugs.[1] They are characterized by an octahedral geometry and are more inert than their platinum(II) counterparts, which helps to reduce side effects before they reach the tumor cells.[1] The general mechanism of action involves intracellular reduction to the active Pt(II) species, which then forms adducts with DNA, leading to cell cycle arrest and apoptosis.[1][2] This document provides a detailed protocol for the in vitro evaluation of a novel platinum(IV) compound, herein referred to as L-Ent-oxPt(IV), in cancer cell lines.

Mechanism of Action

L-Ent-oxPt(IV), as a Pt(IV) prodrug, is designed to be activated within the cancer cell. The higher reductive environment of tumor cells facilitates the reduction of the Pt(IV) center to the cytotoxic Pt(II) form. The axial ligands of the Pt(IV) complex are released upon reduction and can also possess inherent bioactivity, potentially contributing to the overall anticancer effect through a multi-action mechanism. The activated Pt(II) complex binds to nuclear DNA, forming intra- and inter-strand crosslinks.[2] These DNA lesions disrupt DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).

Data Presentation: Cytotoxicity of L-Ent-oxPt(IV)

The cytotoxic effect of L-Ent-oxPt(IV) was evaluated across a panel of human cancer cell lines using a standard MTT assay after 72 hours of treatment. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) of L-Ent-oxPt(IV) | IC50 (µM) of Cisplatin (Reference) |

| A549 | Lung Carcinoma | 15.8 | 25.2 |

| MCF-7 | Breast Adenocarcinoma | 10.2 | 18.5 |

| HCT116 | Colorectal Carcinoma | 8.5 | 12.1 |

| DU145 | Prostate Carcinoma | 12.3 | 20.7 |

Table 1: IC50 values of L-Ent-oxPt(IV) and Cisplatin in various cancer cell lines.

Experimental Protocols

Cell Culture

-

Cell Lines: A549, MCF-7, HCT116, and DU145 cells are obtained from a reputable cell bank.

-

Culture Medium: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, they are detached using Trypsin-EDTA and subcultured at a ratio of 1:4 to 1:8.

Preparation of L-Ent-oxPt(IV) Stock Solution

-

Solvent: L-Ent-oxPt(IV) is dissolved in sterile dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution.

-

Storage: The stock solution is aliquoted and stored at -20°C.

-

Working Solutions: Immediately before each experiment, the stock solution is thawed and diluted to the desired concentrations using the appropriate cell culture medium. The final DMSO concentration in the culture medium should not exceed 0.5%.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing serial dilutions of L-Ent-oxPt(IV) (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). A vehicle control (medium with 0.5% DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours at 37°C.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with L-Ent-oxPt(IV) at its IC50 and 2x IC50 concentrations for 48 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 100 µL of Annexin V binding buffer. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added, and the cells are incubated for 15 minutes in the dark at room temperature.

-

Flow Cytometry: 400 µL of Annexin V binding buffer is added, and the samples are analyzed by flow cytometry within 1 hour.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Visualizations

References

Application Notes and Protocols for the Quantification of L-Ent-oxPt(IV)

These application notes provide detailed methodologies for the quantification of L-Ent-oxPt(IV), the (1S,2S)-diaminocyclohexane enantiomer of oxaliplatin, and its potential platinum(IV) prodrugs. The protocols are intended for researchers, scientists, and drug development professionals working on the analysis of platinum-based anticancer agents in various biological matrices.

Introduction

L-Ent-oxPt(IV) is the less active enantiomer of the widely used anticancer drug oxaliplatin. While oxaliplatin, the (1R,2R)-diaminocyclohexane platinum(II) complex, is established in cancer therapy, the study of its enantiomer is crucial for understanding stereospecific interactions, mechanisms of resistance, and for ensuring enantiomeric purity of the active drug substance. Furthermore, the development of platinum(IV) prodrugs of oxaliplatin analogues is an active area of research to improve stability, reduce side effects, and enhance tumor targeting. These Pt(IV) complexes are designed to be reduced to the active Pt(II) species within the tumor environment.

Accurate and precise quantification of L-Ent-oxPt(IV) and its potential Pt(IV) prodrugs in biological samples is essential for pharmacokinetic, toxicokinetic, and mechanistic studies. This document outlines protocols for total platinum quantification using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and for the speciation and enantiomeric separation of the platinum complexes using High-Performance Liquid Chromatography (HPLC) coupled with either ICP-MS or Electrospray Ionization Mass Spectrometry (ESI-MS).

Analytical Techniques Overview

Three primary analytical techniques are detailed for the quantification of L-Ent-oxPt(IV) and its related species:

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For the highly sensitive determination of total platinum content in biological matrices. This method does not distinguish between different platinum species (e.g., parent drug, metabolites, protein-bound Pt).

-

High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS): For the speciation analysis of platinum compounds. This technique separates the intact Pt(IV) prodrug, its Pt(II) active form (L-Ent-oxaliplatin), and other platinum-containing metabolites before quantification by ICP-MS. Chiral HPLC columns can be employed for enantiomeric separation.

-